molecular formula C12H16N2O4 B229241 Methyl 4-tert-butyl-2-nitrophenylcarbamate

Methyl 4-tert-butyl-2-nitrophenylcarbamate

Cat. No. B229241
M. Wt: 252.27 g/mol
InChI Key: IBMCKWILJIGJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-tert-butyl-2-nitrophenylcarbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. Carbaryl is known for its broad-spectrum activity against a wide range of pests and is used in various agricultural and non-agricultural settings.

Mechanism of Action

Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system and ultimately, death of the insect.
Biochemical and Physiological Effects
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. It affects the nervous system, muscle function, and metabolism. In addition, Methyl 4-tert-butyl-2-nitrophenylcarbamate has been shown to have effects on the reproductive system of insects, including reducing fecundity and altering sex ratios.

Advantages and Limitations for Lab Experiments

Carbaryl is widely used in laboratory experiments due to its broad-spectrum activity and relatively low toxicity to mammals. However, it has limitations in terms of its persistence in the environment and its potential to cause harm to non-target organisms.

Future Directions

There are several future directions for research on Methyl 4-tert-butyl-2-nitrophenylcarbamate. One area of research is the development of new insecticides that are more effective and have fewer environmental impacts. Another area of research is the study of the mechanisms of insecticide resistance in pests and the development of new strategies for pest control. Finally, there is a need for more research on the ecological impacts of Methyl 4-tert-butyl-2-nitrophenylcarbamate and other insecticides on non-target organisms and ecosystems.
Conclusion
In conclusion, Methyl 4-tert-butyl-2-nitrophenylcarbamate is a widely used insecticide that has a broad-spectrum activity against a wide range of pests. It is used in various agricultural and non-agricultural settings and is widely used in scientific research. Carbaryl works by inhibiting the activity of acetylcholinesterase, leading to the overstimulation of the nervous system and ultimately, death of the insect. While Methyl 4-tert-butyl-2-nitrophenylcarbamate has advantages for laboratory experiments, it also has limitations in terms of its potential environmental impacts and harm to non-target organisms. There are several future directions for research on Methyl 4-tert-butyl-2-nitrophenylcarbamate, including the development of new insecticides and the study of the ecological impacts of insecticides on non-target organisms and ecosystems.

Synthesis Methods

Carbaryl is synthesized by the reaction of methyl isocyanate with 4-tert-butyl-2-nitrophenol. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified and crystallized to obtain pure Methyl 4-tert-butyl-2-nitrophenylcarbamate.

Scientific Research Applications

Carbaryl is widely used in scientific research for its insecticidal properties. It is used to study the effects of insecticides on the environment, as well as the impact of these chemicals on non-target organisms. Carbaryl is also used to study the mechanisms of insecticide resistance in pests and to develop new insecticides.

properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

methyl N-(4-tert-butyl-2-nitrophenyl)carbamate

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)8-5-6-9(13-11(15)18-4)10(7-8)14(16)17/h5-7H,1-4H3,(H,13,15)

InChI Key

IBMCKWILJIGJKJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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